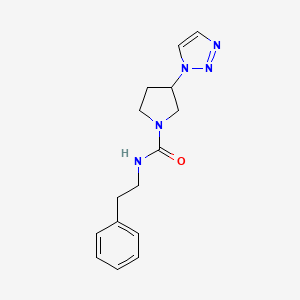

N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic compound with a molecular formula of C15H19N5O and a molecular weight of 285.351. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the triazole ring makes it a valuable compound in medicinal chemistry and other scientific research fields .

Méthodes De Préparation

. This method is favored for its high efficiency and selectivity. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .

Analyse Des Réactions Chimiques

N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Applications De Recherche Scientifique

N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II, making it a candidate for further biological studies.

Medicine: Due to its triazole ring, the compound exhibits anticancer properties by binding to the active sites of enzymes involved in cancer cell proliferation.

Industry: It is used in the development of new materials, such as dyes and corrosion inhibitors.

Mécanisme D'action

The mechanism of action of N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves the interaction of the triazole ring with specific molecular targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding with the active sites of enzymes, thereby inhibiting their activity . This binding can disrupt various biological pathways, leading to the compound’s observed effects, such as enzyme inhibition and anticancer activity .

Comparaison Avec Des Composés Similaires

N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can be compared with other triazole-containing compounds, such as:

N-phenethyl-2-(1H-1,2,3-triazol-1-yl)acetamide: This compound also features a triazole ring and exhibits similar biological activities, including enzyme inhibition.

4-Phenyl-1H-1,2,3-triazole: Another triazole derivative known for its stability and use in various chemical reactions.

The uniqueness of this compound lies in its specific structure, which combines a phenethyl group with a pyrrolidine ring, enhancing its potential for diverse applications in scientific research and industry.

Activité Biologique

N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C15H19N5O with a molecular weight of 285.34 g/mol. The compound features a pyrrolidine ring linked to a phenethyl group and a triazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the triazole ring demonstrate significant anticancer properties. For instance, derivatives similar to N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine have shown efficacy against various cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Studies have reported that triazole derivatives can inhibit cell proliferation in cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

- Induction of Apoptosis : Compounds have been shown to induce apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Antiviral Activity

N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine has been investigated for its antiviral properties, particularly against SARS-CoV-2. In vitro studies demonstrated that triazole-linked compounds could inhibit viral replication by targeting the main protease (Mpro) with IC50 values around 3.16 µM . This suggests potential for development as an antiviral therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine is crucial in determining its biological activity. Variations in substituents on the triazole or pyrrolidine rings can significantly affect potency and selectivity against different biological targets. For example:

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Substituted Triazole | Enhanced anticancer activity | |

| Altered Pyrrolidine | Improved antiviral efficacy |

Study 1: Anticancer Efficacy

In a study evaluating various triazole derivatives, N-phenethyl derivatives were synthesized and tested for antiproliferative effects against several cancer cell lines. The results indicated that modifications at the triazole position could enhance cytotoxicity, with some compounds exhibiting IC50 values below 0.5 µM against resistant cell lines .

Study 2: Antiviral Potential

Another study focused on the antiviral activity of N-phthalimide-linked 1,2,3-triazole analogues revealed that certain derivatives significantly inhibited SARS-CoV-2 replication in Vero cells with minimal cytotoxicity at effective concentrations . This highlights the potential applicability of triazole-containing compounds in treating viral infections.

Propriétés

IUPAC Name |

N-(2-phenylethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c21-15(16-8-6-13-4-2-1-3-5-13)19-10-7-14(12-19)20-11-9-17-18-20/h1-5,9,11,14H,6-8,10,12H2,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRZDKIHBDGVJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.